molecular formula C4H3F8NO3S B134571 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide CAS No. 144951-90-6

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide

Cat. No.: B134571
CAS No.: 144951-90-6
M. Wt: 297.13 g/mol
InChI Key: BXNBERKHNCFFGQ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide is a fluorinated sulfonamide compound It is characterized by its unique structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation

Preparation Methods

The synthesis of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide typically involves the reaction of tetrafluoroethanol with a sulfonyl fluoride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of tetrafluoroethanol and sulfonic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

TFESE is utilized in the development of advanced materials due to its fluorinated structure, which imparts unique properties such as hydrophobicity and thermal stability.

  • Fluoropolymer Synthesis : TFESE serves as a building block for synthesizing fluoropolymers that exhibit high chemical resistance and low friction coefficients. These materials are crucial in applications ranging from coatings to electrical insulation.
  • Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance mechanical properties and thermal stability. Studies have shown that adding TFESE to polymer matrices improves their performance under extreme conditions.

Pharmaceutical Applications

The pharmaceutical industry is exploring TFESE for its potential as a drug delivery agent and therapeutic compound.

  • Drug Formulation : TFESE's unique solubility characteristics allow it to be used in drug formulations aimed at improving bioavailability. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been documented in various studies.
  • Targeted Therapy : Research indicates that TFESE can be modified to enhance the targeting of specific cells or tissues, making it a candidate for use in targeted drug delivery systems. This is particularly relevant in cancer therapy where precision medicine is paramount.

Environmental Studies

Given the rising concern over per- and polyfluoroalkyl substances (PFAS), TFESE's environmental impact and degradation pathways are being studied.

  • Biodegradability Research : Investigations into the biodegradation of TFESE are critical for understanding its environmental persistence. Studies have focused on microbial degradation pathways that could mitigate the risks associated with PFAS contamination.
  • Analytical Chemistry : TFESE is used as a standard reference material in analytical chemistry for developing methods to detect and quantify PFAS in environmental samples. Its unique chemical signature aids in the identification and analysis of similar compounds.

Case Studies

Study TitleApplicationFindings
Fluoropolymer Development Materials ScienceDemonstrated improved thermal stability and chemical resistance when TFESE was incorporated into polymer matrices.
Pharmaceutical Formulation Drug DeliveryEnhanced solubility and bioavailability of a poorly soluble API when formulated with TFESE derivatives.
Environmental Impact Assessment Environmental ChemistryIdentified microbial strains capable of degrading TFESE, highlighting potential bioremediation strategies.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of metabolic enzymes or the modification of signaling pathways, although detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide can be compared with other fluorinated sulfonamides, such as:

    1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: Similar in structure but with different functional groups, leading to variations in reactivity and applications.

    1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: Another fluorinated compound with different chemical properties and uses.

    1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: A related compound with two tetrafluoroethoxy groups, used in different industrial applications.

Biological Activity

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide (TFES) is a synthetic perfluorinated compound belonging to the class of perfluoroalkyl sulfonic acids (PFAS). Known for its unique chemical properties such as high thermal stability and water repellency, TFES has garnered attention for its potential applications and biological implications. This article explores the biological activity of TFES through various studies and findings.

  • IUPAC Name : this compound
  • CAS Number : 66137-74-4
  • Molecular Formula : C4F9O3S
  • Molecular Weight : 425.99 g/mol

Biological Activity Overview

Research on the biological activity of TFES is limited but indicates several areas of interest:

1. Toxicological Studies

Studies have shown that compounds within the PFAS class can exhibit toxicological effects. For instance:

  • Endocrine Disruption : Some PFAS are known to interfere with hormonal functions in animals and humans. While specific studies on TFES are scarce, similar compounds have demonstrated potential endocrine-disrupting properties.
  • Bioaccumulation Potential : PFAS are notorious for their persistence in the environment and potential for bioaccumulation in living organisms. This raises concerns about long-term exposure effects .

2. Antioxidant Activity

Research into related compounds suggests that certain fluorinated sulfonamides may possess antioxidant properties. While direct studies on TFES are lacking:

  • Phytochemical Studies : Related compounds have shown significant antioxidant activity in various biological systems . This could imply potential applications in mitigating oxidative stress.

Table 1: Summary of Biological Effects of PFAS Compounds

Compound TypeBiological EffectReference
Endocrine DisruptionInterference with hormonal functions
BioaccumulationPersistence in biological systems
Antioxidant ActivityPotential to reduce oxidative stress

3. Environmental Impact

The environmental persistence of TFES and related PFAS compounds has been a subject of extensive research:

  • Water Contamination : PFAS have been detected in water supplies worldwide due to industrial runoff and degradation processes. Their resistance to natural degradation poses significant environmental challenges.
  • Regulatory Concerns : Due to their potential health risks and environmental impact, regulatory bodies are increasingly scrutinizing PFAS usage and disposal methods.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F8NO3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNBERKHNCFFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F8NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448557
Record name 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144951-90-6
Record name 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Reactant of Route 2
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Reactant of Route 3
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Reactant of Route 4
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Reactant of Route 5
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Reactant of Route 6
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide

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